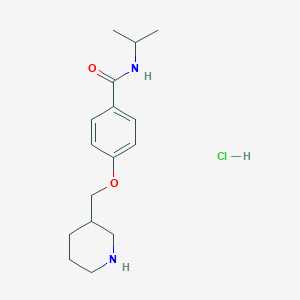

N-isopropyl-4-(piperidin-3-ylmethoxy)benzamide hydrochloride

Description

N-Isopropyl-4-(piperidin-3-ylmethoxy)benzamide hydrochloride (CAS No. 1306739-40-1) is a benzamide derivative with a molecular formula of C₁₆H₂₅ClN₂O₂ and a molecular weight of 312.84 g/mol . It features an isopropyl group attached to the benzamide nitrogen and a piperidin-3-ylmethoxy substituent at the para position of the benzene ring. The compound is classified as a pharmaceutical intermediate or building block, commonly used in medicinal chemistry for drug discovery . Its synthesis and structural characterization (e.g., NMR, MS) are critical for ensuring purity, which is reported as 97% in commercial sources .

Properties

IUPAC Name |

4-(piperidin-3-ylmethoxy)-N-propan-2-ylbenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2.ClH/c1-12(2)18-16(19)14-5-7-15(8-6-14)20-11-13-4-3-9-17-10-13;/h5-8,12-13,17H,3-4,9-11H2,1-2H3,(H,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVPTYLAINHXDIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=C(C=C1)OCC2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-isopropyl-4-(piperidin-3-ylmethoxy)benzamide hydrochloride involves several steps. One common method includes the reaction of 4-hydroxybenzamide with piperidine under specific conditions to form the intermediate compound. This intermediate is then reacted with isopropyl chloride to yield the final product. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

N-isopropyl-4-(piperidin-3-ylmethoxy)benzamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Scientific Research Applications

N-isopropyl-4-(piperidin-3-ylmethoxy)benzamide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of N-isopropyl-4-(piperidin-3-ylmethoxy)benzamide hydrochloride involves its interaction with specific molecular targets. The piperidine moiety plays a crucial role in binding to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of benzamide hydrochlorides with modifications on the aromatic ring and amine substituents. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural and Physical Comparison

*Purity for anti-LSD1 compounds is validated via theoretical/experimental data (e.g., <2% deviation in elemental analysis) .

Key Comparisons

In contrast, pyrrolidine (five-membered ring) in QY-4867 (Combi-Blocks) may reduce steric hindrance but limit binding affinity in enzyme targets . Thiophene- or pyridine-containing analogs (e.g., compounds 4a, 6a) exhibit enhanced anti-LSD1 activity (IC₅₀ < 0.2 µM), suggesting that aromatic heterocycles improve target engagement compared to aliphatic substituents like piperidine .

Molecular Weight: The target compound (312.84 g/mol) falls within the acceptable range for drug-like molecules, whereas analogs with bulkier substituents (e.g., thiophene derivatives) exceed 350 g/mol, which could impact bioavailability .

Synthetic Accessibility

- The discontinued status of N-isopropyl-4-(piperidin-3-ylmethoxy)benzamide hydrochloride contrasts with the commercial availability of pyrrolidine and cyclopropyl analogs , implying scalability challenges in its synthesis.

Research Findings

- Crystallographic Data : The SHELX software suite () is widely used for small-molecule crystallography, which could aid in resolving the 3D structure of these compounds to optimize binding interactions .

Biological Activity

N-Isopropyl-4-(piperidin-3-ylmethoxy)benzamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth exploration of its biological activity, including receptor interactions, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₆H₂₅ClN₂O₂ and a molecular weight of approximately 312.84 g/mol. Its structure includes a benzamide core substituted with an isopropyl group and a piperidin-3-ylmethoxy moiety, which enhances its solubility and stability for various applications .

The biological activity of this compound is primarily attributed to its interaction with specific receptors in the central nervous system (CNS). The piperidine moiety is crucial for binding to these receptors, modulating their activity and leading to various biological effects. Notably, it has been identified as an inhibitor of the P2X7 receptor, which plays a significant role in inflammatory responses and pain signaling pathways .

Pharmacological Applications

Research has indicated several potential therapeutic applications for this compound:

- Chronic Pain Management : Its inhibition of the P2X7 receptor suggests possible applications in treating chronic pain conditions.

- Anti-inflammatory Effects : By modulating inflammatory pathways, this compound may serve as a candidate for developing anti-inflammatory drugs .

- Antitumor Activity : Preliminary studies have shown that related piperidine derivatives exhibit antitumor effects, indicating potential for further exploration in oncology .

1. Receptor Interaction Studies

Studies have employed radiolabeled ligand binding assays to assess the binding affinity of this compound at various receptors. These studies indicate selective inhibition of certain receptor subtypes, which may contribute to its therapeutic potential .

2. Case Studies and Experimental Data

A recent study evaluated a series of piperidine derivatives for their antitumor activity. One derivative showed significant potency against HepG2 cells with an IC50 value of 0.25 μM. This study demonstrated that modifications in the piperidine structure can enhance biological activity, suggesting that this compound may also exhibit similar properties .

| Compound | Cell Line | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| Compound 47 | HepG2 | 0.25 | Induces cell cycle arrest via p53/p21 pathway |

| N-Isopropyl-4-(piperidin-3-ylmethoxy)benzamide | Various | TBD | P2X7 receptor inhibition |

3. Comparative Analysis

When compared to other compounds like ivermectin and albendazole, this compound presents a unique pharmacokinetic profile due to its distinct chemical structure. This may allow it to target different cellular processes effectively .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-isopropyl-4-(piperidin-3-ylmethoxy)benzamide hydrochloride, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with the formation of the benzamide core followed by functionalization of the piperidine moiety. Key steps include:

- Coupling reactions : Amide bond formation between isopropylamine and the benzoyl chloride intermediate under inert conditions (e.g., nitrogen atmosphere) .

- Ether linkage introduction : Alkylation of the piperidine ring using a methoxybenzyl halide derivative, requiring precise temperature control (e.g., 0–5°C for exothermic reactions) .

- Salt formation : Conversion to the hydrochloride salt via HCl gas or aqueous HCl in polar solvents like ethanol .

- Optimization strategies : Microwave-assisted synthesis reduces reaction time and improves yield (e.g., 20% increase in final step yield) . Solvent selection (e.g., DMF for solubility vs. THF for selectivity) and catalyst screening (e.g., Pd/C for hydrogenation) are critical .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Handling protocols :

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to its irritant properties .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of fine particles .

- Storage conditions : Store in airtight containers at 2–8°C, protected from light and moisture. Desiccants like silica gel are recommended to prevent hydrolysis .

Q. What spectroscopic methods are recommended for characterizing the compound’s purity and structural integrity?

- Primary techniques :

- NMR spectroscopy : H and C NMR to confirm the benzamide backbone, piperidine methoxy group, and isopropyl substituents .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₁₆H₂₅ClN₂O₂, MW 312.84) .

- IR spectroscopy : Peaks at ~1650 cm (amide C=O stretch) and ~1250 cm (C-O-C ether linkage) .

- Purity assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies involving this compound?

- Analytical framework :

- Assay standardization : Compare receptor-binding assays (e.g., radioligand vs. fluorescence-based) to identify methodological variability .

- Metabolic stability tests : Evaluate liver microsome stability (e.g., human vs. rodent) to explain discrepancies in in vivo efficacy .

- Structural analogs : Synthesize and test derivatives (e.g., piperidine ring substitutions) to isolate structure-activity relationships (SAR) .

Q. What strategies are effective in optimizing the compound’s solubility for in vivo pharmacological studies?

- Approaches :

- Salt selection : Hydrochloride salt improves aqueous solubility compared to freebase forms (e.g., 15 mg/mL vs. 2 mg/mL in PBS) .

- Co-solvent systems : Use cyclodextrins or PEG-based vehicles to enhance solubility without altering pharmacokinetics .

- Prodrug design : Introduce phosphate or ester groups on the methoxybenzamide moiety for pH-sensitive release .

Q. What are the implications of the compound’s stability under varying pH and temperature conditions for experimental design?

- Stability profile :

- pH sensitivity : Degrades rapidly in alkaline conditions (pH > 9) via hydrolysis of the amide bond; use buffered solutions (pH 4–6) for long-term storage .

- Thermal stability : Decomposition observed above 150°C; avoid high-temperature techniques (e.g., hot filtration) during purification .

- Experimental adjustments : Pre-formulate lyophilized powders for in vivo studies to circumvent aqueous instability .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s receptor selectivity (e.g., σ-1 vs. opioid receptors)?

- Resolution steps :

Receptor profiling : Use competitive binding assays with labeled ligands (e.g., H-DTG for σ-1) to quantify IC₅₀ values .

Functional assays : Compare cAMP inhibition (σ-1) vs. G-protein activation (opioid) to distinguish mechanistic pathways .

Computational modeling : Perform molecular docking studies to identify binding site interactions (e.g., piperidine nitrogen’s role in σ-1 affinity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.